molecular formula C8H13F2N B13022033 3,3-Difluoro-9-azabicyclo[3.3.1]nonane

3,3-Difluoro-9-azabicyclo[3.3.1]nonane

Cat. No.: B13022033
M. Wt: 161.19 g/mol
InChI Key: KOQPGHKFYCIDEC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fluorinated Azabicyclic Systems

The synthesis of the parent 9-azabicyclo[3.3.1]nonane framework dates back to the early 20th century, with significant contributions from pioneers in alkaloid chemistry. The introduction of fluorine into organic molecules gained momentum in the mid-20th century, driven by the quest for compounds with enhanced biological activity and stability. The development of selective fluorination techniques has enabled the synthesis of a wide array of fluorinated heterocycles, including azabicyclic systems.

Structural Classification and Nomenclature Conventions

3,3-Difluoro-9-azabicyclo[3.3.1]nonane is classified as a bridged bicyclic amine. The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is this compound. The nomenclature is determined as follows:

bicyclo : Indicates a bicyclic compound.

[3.3.1] : Describes the number of atoms in the three bridges connecting the two bridgehead atoms (in this case, carbon atoms 1 and 5). There are three atoms in the two larger bridges and one atom in the smaller bridge.

nonane : Specifies that the total number of atoms in the bicyclic system is nine.

9-aza : Denotes that the nitrogen atom is at the 9-position, which is the bridging atom.

3,3-difluoro : Indicates that two fluorine atoms are attached to the carbon atom at the 3-position.

The structure of this compound is characterized by a six-membered ring and a seven-membered ring sharing two bridgehead carbons and a nitrogen bridge. The geminal difluoro group at the 3-position significantly influences the conformation and electronic properties of the molecule.

Interactive Data Table: Structural and Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₃F₂N
Molecular Weight 161.19 g/mol
CAS Number 1824617-46-0
IUPAC Name This compound
SMILES C1CC2CC(CC(C1)N2)(F)F
InChI InChI=1S/C8H13F2N/c9-8(10)4-6-2-1-3-7(5-8)11-6/h6-7,11H,1-5H2
InChIKey KOQPGHKFYCIDEC-UHFFFAOYSA-N

Contemporary Research Trajectories and Academic Relevance

Current research involving the this compound scaffold is primarily focused on its application in medicinal chemistry. A recent patent has highlighted its potential as a key intermediate in the synthesis of Emopamil-Binding Protein (EBP) inhibitors. EBP is a target for the treatment of certain neurological and metabolic disorders, and the unique structural features of this fluorinated azabicycle may contribute to the potency and selectivity of these inhibitors.

Another patent describes the synthesis of a derivative, methyl this compound-7-carboxylate, for use in the development of PRMT5 inhibitors for the treatment of cancer. google.com This underscores the versatility of the this compound core in accessing a range of biologically active molecules. The synthesis of this derivative involved a multi-step sequence, and its characterization was confirmed by liquid chromatography-mass spectrometry (LCMS), which showed a mass-to-charge ratio ([M]+) consistent with the expected product. google.com

The academic relevance of this compound lies in its potential as a building block for creating new chemical entities with tailored properties. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, offering a way to fine-tune the biological activity and pharmacokinetic profile of a lead compound. The ongoing exploration of this and similar fluorinated scaffolds is expected to yield new insights into drug design and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

3,3-difluoro-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)4-6-2-1-3-7(5-8)11-6/h6-7,11H,1-5H2

InChI Key

KOQPGHKFYCIDEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Difluoro 9 Azabicyclo 3.3.1 Nonane and Its Derivatives

Strategies for Constructing the 9-Azabicyclo[3.3.1]nonane Core

The synthesis of the foundational 9-azabicyclo[3.3.1]nonane skeleton is a critical first step. Chemists have devised a variety of elegant strategies, broadly categorized into intramolecular and intermolecular approaches, to assemble this bicyclic framework efficiently.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for forging the 9-azabicyclo[3.3.1]nonane core, often proceeding with high stereoselectivity. One prominent method involves a BiBr₃-mediated intramolecular aza-Prins cyclization of aza-Achmatowicz rearrangement products. This approach has proven effective for constructing highly functionalized 9-azabicyclo[3.3.1]nonanes. nih.gov The reaction leverages the dual role of bismuth tribromide as both a Lewis acid and a bromide nucleophile source, facilitating the cyclization of various substrates, including alkenes, alkynes, and allenes, with good to excellent yields. nih.gov

Another notable intramolecular strategy is the desymmetrization of C₂-symmetric 9-azabicyclo[3.3.1]nonane precursors. This method allows for the creation of key intermediates with differentiated carbonyl groups, which can then be further elaborated. nih.gov Additionally, radical cyclizations, such as the "6-exo-dig" cyclization of 2-(but-3-ynyl)piperidine mediated by Bu₃SnH, provide a regioselective route to the 9-azabicyclo[3.3.1]nonane system. beilstein-journals.org

A classic and widely used approach is the Robinson-Schöpf type condensation. This reaction typically involves the condensation of glutaraldehyde, a primary amine (like benzylamine (B48309) hydrochloride), and 3-oxopentanedioic acid to form the 9-azabicyclo[3.3.1]nonan-3-one core. google.comorgsyn.org This method is often used for large-scale preparations. orgsyn.org

Intramolecular Cyclization Method Key Reagents/Conditions Key Features Reference
Aza-Prins CyclizationBiBr₃, Aza-Achmatowicz rearrangement productsFacile construction of highly functionalized cores. nih.gov
DesymmetrizationC₂-symmetric precursorsAccess to intermediates with differentiated functional groups. nih.gov
Radical "6-exo-dig" CyclizationBu₃SnH, AIBNRegioselective formation of the bicyclic system. beilstein-journals.org
Robinson-Schöpf CondensationGlutaraldehyde, Benzylamine, 3-Oxopentanedioic acidClassic, suitable for large-scale synthesis. google.comorgsyn.org

Intermolecular Coupling Reactions

Intermolecular strategies offer alternative and often convergent pathways to the 9-azabicyclo[3.3.1]nonane framework. Palladium-catalyzed cross-coupling reactions have been instrumental in this regard. For instance, the coupling of B-alkyl-9-borabicyclo[3.3.1]nonane derivatives with haloalkenes or haloarenes provides a versatile route to functionalized bicyclic systems. acs.org

A tandem diverted Tsuji–Trost process has been developed for the rapid synthesis of the 2-azabicyclo[3.3.1]nonane ring system from simple pyrroles. nih.gov This photochemical and palladium-catalyzed approach demonstrates broad substrate scope and allows for the incorporation of diverse functionalities relevant to medicinal chemistry. nih.gov The key to this transformation is the controlled C-N bond cleavage and subsequent β-hydride elimination to form a reactive diene intermediate. nih.gov

Furthermore, aerobic copper/nitroxyl-catalyzed oxidative coupling of alcohols and amines has been utilized to form amide bonds within drug-like molecules, with 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) serving as a key component of the catalyst system. researchgate.netorganic-chemistry.org This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net

Introduction of Geminal Difluoro Groups at the C3 Position

With the bicyclic core in hand, the next critical transformation is the introduction of the geminal difluoro group at the C3 position. This is typically achieved by fluorination of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. Both electrophilic and nucleophilic fluorination methods have been successfully employed. An approach to gem-difluoro-3-azabicyclo[3.n.1]alkane building blocks has been described using a double-Mannich addition followed by a deoxofluorination sequence. researchgate.net

Electrophilic Fluorination Techniques

Electrophilic fluorination is a common strategy for introducing fluorine atoms. While specific examples for 3,3-difluoro-9-azabicyclo[3.3.1]nonane are not extensively detailed in the provided search results, the general principle involves the reaction of an enolate or enol equivalent of 9-azabicyclo[3.3.1]nonan-3-one with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The constrained geometry of bicyclic systems can often direct the regioselectivity of such reactions.

Nucleophilic Fluorination Methods

Nucleophilic fluorination offers a powerful alternative for the synthesis of gem-difluoro compounds from ketones. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogues are widely used for this purpose. sci-hub.se These reagents convert the carbonyl group of 9-azabicyclo[3.3.1]nonan-3-one directly into a difluoromethylene group. The reaction of dicarbonyl compounds with reagents like Deoxofluor is dependent on the nature of the substituents near the keto groups. sci-hub.se

Another nucleophilic approach involves the use of potassium fluoride (B91410)/hexafluoroisopropanol (KF/HFIP) as a latent source of hydrogen fluoride in copper-catalyzed reactions of α-diazocarbonyl compounds. ucla.edu While this method is demonstrated for the synthesis of α-fluorocarbonyls, similar principles could potentially be adapted for gem-dihalogenation. ucla.edu

Fluorination Method Reagent Type Typical Reagents Key Transformation Reference
Electrophilic FluorinationElectrophilicNFSI, Selectfluor®Enolate/Enol + "F⁺" source
Nucleophilic FluorinationDeoxyfluorinatingDAST, DeoxofluorKetone to gem-difluoride researchgate.netsci-hub.se

Stereoselective Synthesis of Enantiopure Analogues

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods for the stereoselective synthesis of enantiopure this compound analogues is of paramount importance.

One successful strategy involves the enantiomer resolution of diol precursors, such as N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.net This can be achieved through crystallization of their diastereomeric esters or by kinetic resolution using enzymes like lipase (B570770) from Candida rugosa. researchgate.net

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related bicyclic systems. For example, a highly stereoselective synthesis of functionalized 1-azabicyclo[3.3.1]nonanes has been achieved using an organocatalytic Michael addition of N-protected piperidine (B6355638) ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This methodology provides access to complex structures with multiple contiguous stereocenters in high enantiomeric excess. rsc.org Similarly, a domino Michael-hemiacetalization-Michael reaction has been developed for the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.govnih.gov

These stereoselective approaches are crucial for accessing specific enantiomers of this compound derivatives, enabling detailed structure-activity relationship studies and the development of more potent and selective drug candidates.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Difluoroazabicyclononanes

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety and efficiency. Key areas of focus include the use of safer reagents, alternative energy sources, and biocatalysis.

The fluorination of the 9-azabicyclo[3.3.1]nonan-3-one precursor is a critical step where green chemistry principles can be applied. Traditional fluorinating agents can be hazardous. Modern, safer alternatives like Selectfluor® are often employed. organic-chemistry.org The development of catalytic fluorination methods further enhances the green profile of this transformation. For instance, photocatalytic methods using visible light and a catalytic amount of a sensitizer (B1316253) can direct the fluorination of ketones, offering a milder and more selective alternative to harsh reagents. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. youtube.com The fluorination of heterocyclic ketones and the construction of heterocyclic rings can be accelerated under microwave irradiation. nih.govacs.orgnih.gov A potential green protocol for the synthesis of this compound could involve the microwave-assisted fluorination of 9-azabicyclo[3.3.1]nonan-3-one, potentially under solvent-free conditions or in a more environmentally benign solvent.

Reagent/CatalystConditionsProductAdvantage
Selectfluor®Aqueous media, no catalyst2,2-difluoro-1,3-dicarbonyl compoundsAvoids hazardous reagents and organic solvents. organic-chemistry.org
Catalytic benzil, Selectfluor®Visible lightβ- and γ-fluorinated cyclic ketonesMild conditions, high regioselectivity. rsc.org
Nitro-flumazenil precursor, [¹⁸F]F⁻Microwave, 160 °C, 5 min[¹⁸F]flumazenilRapid reaction time for radiolabeling. nih.gov

Biocatalysis offers another highly sustainable route to chiral derivatives of this compound. Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild, aqueous conditions. A key strategy is the biocatalytic desymmetrization of a prochiral precursor. For instance, lipases have been successfully used for the enantioselective resolution of 9-azabicyclo[3.3.1]nonane-2,6-diols. researchgate.net A chemo-enzymatic approach has also been reported for the enantioselective construction of the N-bridged [3.3.1] ring system found in indole (B1671886) terpenoids, utilizing a lipase from Candida rugosa for the key desymmetrization step. acs.org This highlights the potential for developing a biocatalytic route to enantiomerically pure derivatives of this compound, starting from a symmetrically substituted precursor.

EnzymeReaction TypeSubstrateProductKey Feature
Lipase from Candida rugosaKinetic resolution(±)-9-azabicyclo[3.3.1]nonane-2,6-diolsEnantiomerically pure diolsEnantioselective acylation. researchgate.net
Lipase from Candida rugosaAsymmetric desymmetrizationProchiral N-bridged [3.3.1] precursorChiral N-bridged [3.3.1] scaffoldHigh enantioselectivity. acs.org

The integration of these advanced synthetic methodologies—cascade and multicomponent reactions for efficiency, and green chemistry principles for sustainability—is crucial for the future development and production of complex and valuable molecules like this compound and its derivatives.

Chemical Reactivity and Mechanistic Organic Transformations of 3,3 Difluoro 9 Azabicyclo 3.3.1 Nonane

Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation, Oxidation)

The lone pair of electrons on the nitrogen atom in the 9-position of the azabicyclic system makes it a nucleophilic center, susceptible to reactions with various electrophiles.

Alkylation: The nitrogen atom can undergo alkylation reactions. For instance, N-benzylation of the related 3-azabicyclo[3.3.1]nonan-9-one has been reported as a key step in the synthesis of more complex derivatives. orgsyn.org While specific examples for 3,3-difluoro-9-azabicyclo[3.3.1]nonane are not extensively detailed in the literature, the general reactivity pattern suggests that N-alkylation is a feasible transformation. The synthesis of related N-substituted 9-azabicyclo[3.3.1]nonane derivatives, such as N-methyl-9-azabicyclo[3.3.1]nonan-3-amine, further supports the accessibility of the nitrogen for alkylation. google.com

Acylation: The nitrogen atom can also be acylated. For example, the formation of N-tert-butoxycarbonyl (N-Boc) protected derivatives of 3-hydroxy-9-azabicyclo[3.3.1]nonane has been described, indicating that the nitrogen is reactive towards acylating agents like di-tert-butyl dicarbonate. google.com This protective measure is often a crucial step in multi-step synthetic sequences.

Oxidation: The nitrogen atom in the 9-azabicyclo[3.3.1]nonane system can be oxidized to form a nitroxyl (B88944) radical. 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) is a well-known and highly reactive organocatalyst used in the oxidation of alcohols. researchgate.netorganic-chemistry.orgnih.gov ABNO is noted for being a less hindered nitroxyl radical compared to TEMPO, leading to enhanced reactivity. organic-chemistry.org While direct oxidation of this compound to its corresponding N-oxyl radical is not explicitly documented in the provided literature, the established reactivity of the parent compound suggests this as a potential transformation. The presence of the electron-withdrawing fluorine atoms at the C3 position might influence the ease of oxidation of the nitrogen atom.

Reactivity of the Fluorinated Carbon Center within the Bicyclic Scaffold

The gem-difluoro group at the C3 position introduces unique reactivity to the bicyclic scaffold. The strong carbon-fluorine bonds are generally stable, but their presence can activate adjacent positions and, under certain conditions, the C-F bonds themselves can participate in reactions.

Functionalization of the Azabicyclo[3.3.1]nonane Skeleton

Beyond reactions at the nitrogen and the fluorinated carbon, the bicyclic skeleton of this compound offers other sites for functionalization.

The synthesis of various derivatives of the 9-azabicyclo[3.3.1]nonane core has been explored, indicating the potential for introducing a wide range of functional groups. For example, patent literature describes numerous substituted 9-azabicyclo[3.3.1]nonane derivatives with modifications at various positions on the rings. google.comgoogleapis.com These examples often involve multi-step syntheses starting from a pre-functionalized bicyclic core.

A general approach to gem-difluoro-3-azabicyclo[3.n.1]alkane-derived building blocks has been developed, which could be applicable to the synthesis of functionalized this compound derivatives. This methodology involves a double-Mannich addition followed by a deoxofluorination sequence. acs.org

Catalytic Transformations Involving the Azabicyclic Core

The 9-azabicyclo[3.3.1]nonane scaffold can be a component of catalytically active species.

As mentioned earlier, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) is a highly effective organocatalyst for the aerobic oxidation of alcohols. researchgate.netorganic-chemistry.orgnih.gov Its catalytic activity is attributed to its less hindered nature compared to other nitroxyl radicals. organic-chemistry.org Furthermore, catalyst systems combining ABNO with metals like copper or iron have been developed for various oxidative transformations. organic-chemistry.org For example, a Cu/ABNO catalyst system can mediate the aerobic oxidative coupling of alcohols and amines to form amides. organic-chemistry.org The inhibition of certain reactions by an excess of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) ligand suggests its involvement in the catalytic cycle of those transformations. nsf.gov While these catalytic applications prominently feature the non-fluorinated parent compound, they provide a strong basis for exploring the potential of this compound and its derivatives in catalysis. The electronic effects of the gem-difluoro group could modulate the catalytic properties of a corresponding N-oxyl radical.

Conformational Analysis and Stereochemical Elucidation of 3,3 Difluoro 9 Azabicyclo 3.3.1 Nonane

Experimental Methods for Conformational Analysis (e.g., X-ray Crystallography, Advanced NMR Spectroscopy)

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation of bicyclic systems. For instance, analysis of various 3-thia-7-azabicyclo[3.3.1]nonane derivatives has unequivocally identified both chair-chair and chair-boat conformers in the solid state, depending on the substitution pattern. tandfonline.comnih.gov In one study, the ketone derivative, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, was found to adopt a chair-boat conformation, while its reduction product existed as a chair-chair conformer. nih.gov This highlights the subtle interplay of electronic and steric factors in determining the preferred conformation. An X-ray structure of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane would provide precise bond lengths, bond angles, and torsional angles, definitively establishing its solid-state geometry.

Advanced NMR Spectroscopy: In solution, molecules are often conformationally mobile, and NMR spectroscopy is a powerful tool to study these dynamics. For various 9-azabicyclo[3.3.1]nonane derivatives, both ¹H and ¹³C NMR have been used for conformational analysis. documentsdelivered.comacs.org

Key NMR parameters for conformational assignment include:

Coupling Constants (³J): The magnitude of vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. This allows for the determination of the relative stereochemistry and ring conformation.

Nuclear Overhauser Effect (NOE): Through-space interactions detected by NOESY or ROESY experiments can reveal the proximity of protons, which is crucial for distinguishing between different conformations, such as chair-chair and chair-boat.

For this compound, ¹⁹F NMR would be an additional, highly sensitive probe for its conformational analysis. The chemical shifts of the fluorine atoms and their coupling constants to nearby protons (²JHF and ³JHF) would provide valuable information about the local electronic environment and dihedral angles.

Computational and Theoretical Investigations of Conformational Preferences

In the absence of direct experimental data, computational methods are invaluable for predicting the conformational preferences of this compound. Density Functional Theory (DFT) and other high-level ab initio calculations can be used to determine the relative energies of the possible conformers (chair-chair, chair-boat, and twin-boat).

For the parent bicyclo[3.3.1]nonane system, the chair-chair conformation is generally the most stable. rsc.org However, the introduction of the gem-difluoro group at the C3 position is expected to have a significant impact on the conformational landscape. The primary effects to consider are:

Steric Effects: The fluorine atoms are larger than hydrogen atoms, which could increase steric repulsion. In a chair-chair conformation, this might lead to increased transannular interactions.

Electronic Effects: The highly electronegative fluorine atoms induce a dipole moment in the C-F bonds. The orientation of these dipoles relative to each other and to the rest of the molecule can influence the conformational stability. The gauche effect, where a conformation with vicinal electronegative substituents in a gauche arrangement is favored, could also play a role. Furthermore, the anomeric effect, involving the interaction of a lone pair on an adjacent heteroatom with the σ* orbital of the C-F bond, could stabilize certain conformations.

A systematic computational study would involve geometry optimization of all possible conformers, followed by calculation of their relative energies. This would provide a quantitative prediction of the most likely conformation(s) in the gas phase or in solution (if a solvent model is included).

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical Data)

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair-Chair0.00C2-C3-C4-C5: ~55
Chair-BoatValueC2-C3-C4-C5: ~0
Twin-BoatValueC2-C1-C8-C7: ~60

Note: This table is hypothetical and would be populated with data from actual computational studies.

Influence of Fluorine Substitution on Ring Conformations in Azabicyclo[3.3.1]nonanes

The introduction of gem-difluoro groups into cyclic and bicyclic systems is a known strategy to modulate their conformational preferences and physicochemical properties. The effects are multifaceted and arise from the unique properties of the fluorine atom, including its small size (relative to other halogens), high electronegativity, and the ability of the C-F bond to act as a weak hydrogen bond acceptor.

In the context of the 9-azabicyclo[3.3.1]nonane skeleton, the gem-difluoro group at C3 is expected to influence the puckering of the piperidine (B6355638) ring. The strong electron-withdrawing nature of the two fluorine atoms will polarize the C3-H and C3-C bonds. This can lead to a preference for conformations that minimize dipole-dipole repulsions and maximize stabilizing electrostatic interactions.

Studies on other fluorinated cyclic systems have shown that gem-difluorination can lead to unexpected conformational outcomes. For example, in a macrocyclic system, a gem-difluoroalkoxy group was found to promote the existence of a cis-amide conformation in equilibrium with the more common trans-amide form. rsc.orgnih.govdiva-portal.org This demonstrates the profound conformational impact that gem-difluorination can exert.

In this compound, the chair-chair conformation would place the fluorine atoms in axial and equatorial positions. The axial fluorine may experience steric interactions with the axial protons at C1 and C5. However, the Thorpe-Ingold effect, where gem-disubstitution on a carbon atom favors a smaller endocyclic angle, might slightly flatten the piperidine ring, potentially alleviating some of this strain.

Conversely, the chair-boat conformation might become more accessible. In this arrangement, the piperidine ring adopts a boat-like structure, which could potentially accommodate the gem-difluoro group with less steric hindrance. A detailed analysis of the non-bonded interactions and electrostatic potential would be necessary to make a definitive prediction.

Chirality and Stereoisomerism within the this compound System

The this compound molecule, as named, is achiral. The molecule possesses a plane of symmetry that passes through the N9, C3, and C7 atoms, bisecting the C1-C8 and C5-C6 bonds. This symmetry plane renders the molecule superimposable on its mirror image.

However, the introduction of substituents at other positions in the bicyclic framework could lead to the formation of stereoisomers. For example, substitution at C2, C4, C6, or C8 would create chiral centers. The resulting molecules could exist as enantiomers and diastereomers.

The stereochemical outcome of reactions involving the this compound scaffold would be heavily influenced by its conformational preferences. The accessibility of different faces of the molecule for chemical attack would be determined by the dominant conformation(s) in solution. For instance, in a chair-chair conformation, the axial and equatorial positions present distinct steric environments, which would likely lead to stereoselective reactions.

Computational Chemistry and Quantum Mechanical Studies of 3,3 Difluoro 9 Azabicyclo 3.3.1 Nonane

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic structure and thermodynamic stability of molecular systems. For 3,3-Difluoro-9-azabicyclo[3.3.1]nonane, DFT calculations can predict optimized geometries, orbital energies, and the distribution of electron density, offering insights into its reactivity and intermolecular interactions.

Studies on analogous bicyclo[3.3.1]nonane derivatives consistently show that the chair-chair conformation is the most stable arrangement of the bicyclic skeleton. vu.ltresearchgate.net The introduction of a gem-difluoro group at the C3 position is expected to influence this stability. The high electronegativity of fluorine atoms leads to significant polarization of the C-F bonds. This inductive effect can stabilize the molecule by withdrawing electron density from the carbon backbone.

Furthermore, DFT can be employed to calculate key electronic descriptors, which are summarized in the table below for a hypothetical analysis based on typical values for similar fluorinated amines.

PropertyPredicted Value/ObservationSignificance
HOMO-LUMO Gap Expected to be relatively largeIndicates high kinetic stability and low reactivity.
Dipole Moment Significantly increased by the C-F bondsInfluences solubility and intermolecular interactions.
Electron Density on Nitrogen Reduced due to inductive effectsLower basicity compared to non-fluorinated analogues.
Natural Bond Orbital (NBO) Analysis Strong σ(C-F) orbitalsHighlights the stability of the C-F bonds.

This table presents hypothetical data based on general principles of DFT calculations on fluorinated organic compounds.

Quantum Mechanical Insights into Reaction Mechanisms of Difluorinated Azabicyclononanes

Quantum mechanical calculations are indispensable for understanding the reaction mechanisms involving difluorinated azabicyclononanes. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for chemical transformations.

One area of interest is the reactivity of the nitrogen atom in this compound. As established by DFT, the basicity of the nitrogen is reduced. Quantum mechanical studies on the N-alkylation or N-acylation reactions would likely show a higher activation energy barrier compared to the non-fluorinated analogue, reflecting the decreased nucleophilicity of the nitrogen.

Another important aspect is the influence of the gem-difluoro group on the reactivity of the carbon skeleton. For instance, in elimination reactions, the presence of fluorine atoms can affect the acidity of neighboring protons and the stability of potential carbocation or carbanion intermediates. Computational studies on the mechanism of such reactions would provide valuable insights into the regioselectivity and stereoselectivity of the outcomes.

Research on the reactivity of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related compound, in oxidation reactions has shown its high efficiency as a catalyst. organic-chemistry.orgnih.gov Quantum mechanical modeling of the catalytic cycle involving a difluorinated analogue could reveal how the electronic modifications imparted by the fluorine atoms might tune its catalytic activity.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly those based on DFT, can accurately predict various spectroscopic properties, which are crucial for the characterization of novel compounds like this compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can predict these shifts with good accuracy. For this compound, the ¹³C chemical shift of the C3 carbon would be significantly shifted downfield due to the strong deshielding effect of the two fluorine atoms. The ¹⁹F NMR chemical shift is also a key parameter that can be predicted. Furthermore, through-space and through-bond J-couplings (e.g., ¹J(C,F), ²J(C,F), etc.) can be calculated to aid in structural elucidation. Studies on fluorinated amino acids have demonstrated the utility of such calculations in conformational analysis. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of IR absorption bands. The C-F stretching vibrations in this compound are expected to appear as strong bands in the 1000-1200 cm⁻¹ region of the IR spectrum. The N-H stretching vibration would also be a characteristic feature.

The following table summarizes the predicted spectroscopic data for this compound based on theoretical models.

Spectroscopic TechniquePredicted Key Features
¹³C NMR C3 resonance significantly downfield; other carbons also affected by inductive effects.
¹⁹F NMR A single resonance (or complex pattern depending on chirality and coupling).
¹H NMR Protons adjacent to the CF₂ group would show coupling to fluorine.
IR Spectroscopy Strong C-F stretching bands around 1000-1200 cm⁻¹; N-H stretching band around 3300-3500 cm⁻¹.

This table contains predicted spectroscopic data based on theoretical principles and data from similar fluorinated compounds.

Derivatization Chemistry and Analog Generation of 3,3 Difluoro 9 Azabicyclo 3.3.1 Nonane

Modification at the Nitrogen Atom

The tertiary amine at the 9-position of the 3,3-difluoro-9-azabicyclo[3.3.1]nonane is a key handle for derivatization. Modification at this nitrogen atom allows for the introduction of a wide variety of substituents, enabling the modulation of the compound's pharmacological and pharmacokinetic properties.

Common strategies for N-functionalization include N-alkylation and N-arylation reactions. N-alkylation can be achieved by reacting the parent amine with various alkyl halides or by reductive amination. For instance, the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs involves the alkylation of the bridgehead nitrogen with different alkyl halides. nih.gov This approach can be readily applied to the 3,3-difluoro analog to introduce diverse alkyl chains, including those with terminal functional groups suitable for further conjugation.

N-arylation, typically accomplished through palladium-catalyzed cross-coupling reactions, provides access to analogs with aryl substituents directly attached to the nitrogen atom. These reactions, such as the Buchwald-Hartwig amination, are generally tolerant of a wide range of functional groups and can be used to introduce various substituted aryl and heteroaryl moieties.

Another important modification at the nitrogen is the formation of N-oxides. For example, 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) is a stable nitroxyl (B88944) radical that serves as a versatile oxidation catalyst. organic-chemistry.orgresearchgate.netsigmaaldrich.com The corresponding N-oxide of this compound could be synthesized, potentially leading to new catalysts with altered reactivity and selectivity due to the electronic effects of the fluorine atoms.

Reaction TypeReagents and ConditionsProduct TypePotential Application
N-AlkylationAlkyl halide, base (e.g., K2CO3), solvent (e.g., CH3CN)N-Alkyl-3,3-difluoro-9-azabicyclo[3.3.1]nonanesModulation of lipophilicity and basicity, introduction of functional handles
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)3)N-Alkyl-3,3-difluoro-9-azabicyclo[3.3.1]nonanesIntroduction of diverse N-substituents
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, ligand, baseN-Aryl-3,3-difluoro-9-azabicyclo[3.3.1]nonanesSynthesis of analogs with aromatic substituents for receptor interaction studies
N-Oxide FormationOxidizing agent (e.g., m-CPBA or H2O2)This compound N-oxideDevelopment of new oxidation catalysts
Table 1: Representative Strategies for Modification at the Nitrogen Atom.

Substitution and Functionalization at other Skeletal Positions

Beyond the nitrogen atom, the carbon framework of this compound offers several positions for substitution and functionalization. These modifications can lead to a wide array of structurally diverse analogs with unique three-dimensional shapes.

One approach involves the use of a pre-functionalized starting material for the synthesis of the bicyclic core. For example, the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives can be achieved through a multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. nih.gov This strategy allows for the incorporation of various substituents onto the carbon skeleton from the outset.

Another strategy is the direct functionalization of the bicyclic system. While direct C-H functionalization of the this compound is challenging, the presence of the fluorine atoms may influence the regioselectivity of such reactions. Palladium-catalyzed cross-coupling reactions of B-alkyl-9-borabicyclo[3.3.1]nonane derivatives with haloalkenes or haloarenes have been used to create functionalized alkenes and arenes, suggesting that a similar strategy could be employed with the fluorinated analog. acs.org

Furthermore, the synthesis of difluorinated oxa-azabicyclo[3.3.1]nonane frameworks has been demonstrated through the diversification of products from reactions of α,α-difluorinated gem-diols with activated pyridinium (B92312) salts. researchgate.net This highlights the potential for creating analogs with heteroatoms incorporated into the bicyclic system.

PositionReaction TypeKey Intermediates/ReagentsProduct Features
VariousCascade Reaction3-Formylchromones, enaminones, heterocyclic ketene aminalsHighly functionalized 9-azabicyclo[3.3.1]nonane core
VariousCross-CouplingB-alkyl-9-borabicyclo[3.3.1]nonane derivatives, haloarenes/haloalkenesIntroduction of aryl and alkenyl groups at specific carbon positions
SkeletalRing Modificationα,α-Difluorinated gem-diols, activated pyridinium saltsFormation of oxa-azabicyclo[3.3.1]nonane analogs
Table 2: Approaches for Skeletal Substitution and Functionalization.

Synthesis of Research Probes and Affinity Labels

The this compound scaffold is a valuable platform for the development of research probes and affinity labels to study biological systems. The introduction of reporter groups such as fluorescent dyes or biotin (B1667282) is crucial for these applications.

Research on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate (B1207046) analogs has shown their potential as high-affinity ligands for sigma-2 (σ2) receptors. nih.gov These studies also describe the preparation of biotinylated and fluorescent probes based on this scaffold. nih.gov By incorporating a linker at the nitrogen atom of this compound, it is possible to attach biotin for affinity purification of target proteins or a fluorophore for visualization in cellular imaging experiments. The presence of the difluoro group may enhance the binding affinity and selectivity of these probes. smolecule.com

The synthesis of such probes typically involves the N-alkylation of the parent amine with a linker containing a terminal functional group (e.g., an amine or carboxylic acid) that can be subsequently coupled to the desired reporter molecule. For example, N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate was identified as a high-affinity σ2 receptor ligand, and the terminal amino group provides a point of attachment for probes. nih.gov

Probe TypeSynthetic StrategyKey Functional GroupsResearch Application
Biotinylated ProbeN-alkylation with a biotin-containing linker or subsequent coupling of a linker-modified scaffold to biotin.Amine, carboxylic acid for amide bond formation.Affinity-based protein profiling, target identification.
Fluorescent ProbeCoupling of a linker-modified scaffold to a fluorescent dye (e.g., fluorescein, rhodamine).Amine, carboxylic acid, isothiocyanate for conjugation.Fluorescence microscopy, flow cytometry, high-throughput screening.
Radiolabeled ProbeIncorporation of a radionuclide (e.g., 18F) for PET imaging.Leaving group (e.g., mesylate) for nucleophilic fluorination. nih.govIn vivo imaging of receptor distribution and density.
Table 3: Strategies for the Synthesis of Research Probes.

Development of Conjugates and Bioconjugates for Chemical Biology Research

The unique structural and electronic properties of this compound make it an interesting building block for the development of conjugates and bioconjugates for chemical biology research. These conjugates can be used to study biological processes, deliver payloads to specific cells or tissues, or modulate the properties of biomolecules.

A notable application of a related scaffold is in the tryptophan-selective bioconjugation of proteins. researchgate.net A reagent derived from 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl (keto-ABNO) has been used for the modification of tryptophan residues in proteins under mild conditions. researchgate.net Developing a 3,3-difluoro analog of this reagent could offer advantages in terms of stability or reactivity, providing a new tool for protein labeling and engineering.

The synthesis of bioconjugates often relies on the presence of a reactive handle on the this compound derivative that can be selectively coupled to a biomolecule such as a protein, peptide, or nucleic acid. This can be achieved by introducing a functional group like a maleimide (B117702) for reaction with thiols, an azide (B81097) or alkyne for click chemistry, or an activated ester for reaction with amines.

Conjugate TypeBiomolecule TargetConjugation ChemistryPotential Research Use
Protein ConjugateTryptophan residuesModification with a 3,3-difluoro-keto-ABNO analogSite-selective protein labeling, studying protein function
Peptide ConjugateN-terminus, lysine (B10760008) side chains, cysteine side chainsAmide bond formation, maleimide-thiol reactionDevelopment of peptide-based therapeutics with improved properties
Drug ConjugateTargeting ligand (e.g., antibody, small molecule)Click chemistry, amide couplingTargeted drug delivery
Table 4: Approaches for the Development of Conjugates and Bioconjugates.

Applications As a Scaffold in Medicinal Chemistry Research and Chemical Biology

Role as a Privileged Scaffold in Drug Discovery Research

The 9-azabicyclo[3.3.1]nonane core is considered a privileged scaffold in drug discovery. nih.govresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the design of new drugs. nih.gov The incorporation of a gem-difluoro group at the 3-position of this scaffold further enhances its utility.

The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net Specifically, the difluorinated structure of 3,3-difluoro-9-azabicyclo[3.3.1]nonane can increase its lipophilicity, which can facilitate its passage across biological membranes. smolecule.com Furthermore, the strong carbon-fluorine bond can block sites of metabolism, leading to a longer duration of action. These favorable properties make this compound and its derivatives attractive candidates for the development of drugs targeting a wide range of diseases, including those affecting the central nervous system. smolecule.com

Investigation of Structure-Activity Relationships (SAR) for Novel Biological Targets

The rigid nature of the this compound scaffold provides a well-defined orientation for appended functional groups, which is highly advantageous for studying structure-activity relationships (SAR). By systematically modifying the substituents on the bicyclic core, researchers can probe the specific interactions between a molecule and its biological target, leading to the optimization of potency and selectivity.

Recent research has identified derivatives of this compound as potential inhibitors of Emopamil-Binding Protein (EBP). google.com EBP is a Δ8-Δ7 sterol isomerase enzyme involved in the later stages of cholesterol biosynthesis. google.comnih.gov Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterols, which has been shown to promote the formation of oligodendrocytes and remyelination. google.comnih.govnih.gov This makes EBP a promising therapeutic target for demyelinating diseases such as multiple sclerosis. google.comnih.govnih.gov

A patent application has disclosed compounds incorporating the this compound scaffold as EBP inhibitors. google.com The rigid bicyclic structure is believed to correctly position the pharmacophoric elements for effective binding to the active site of EBP. The SAR studies in this context aim to optimize the substituents on the azabicyclic ring to maximize potency and selectivity for EBP, potentially leading to new treatments for multiple sclerosis and other myelin-related disorders. google.comnih.gov

Methylthioadenosine phosphorylase (MTAP) is an enzyme that plays a key role in the salvage pathway of adenine (B156593) and methionine. nih.govuliege.be A significant percentage of human cancers, including pancreatic, lung, and bladder cancers, exhibit a deficiency in MTAP, often due to the co-deletion of the MTAP gene with the adjacent tumor suppressor gene CDKN2A. nih.govfrontiersin.orgnih.gov This metabolic vulnerability makes MTAP-deficient cancer cells selectively sensitive to inhibitors of the de novo purine (B94841) synthesis pathway and other targeted therapies. nih.govfrontiersin.orgnih.gov

While direct evidence of this compound being used in agents for MTAP-deficient cancers is not yet prominent in the literature, its characteristics as a privileged scaffold make it a highly relevant framework for this area of research. The development of potent and selective inhibitors for novel targets in MTAP-deficient tumors, such as PRMT5 and MAT2A, is an active area of investigation. nih.gov The unique three-dimensional structure and favorable physicochemical properties of the this compound scaffold could be leveraged to design novel inhibitors that fit the binding sites of these enzymes with high affinity and specificity.

Use in Ligand Design and Target Interaction Studies (Mechanistic Research)

The this compound scaffold is a valuable tool for ligand design and for studying the interactions between a ligand and its biological target. The rigid conformation of the bicyclic system reduces the entropic penalty upon binding and presents substituents in a well-defined spatial arrangement. researchgate.net This allows for a more precise understanding of the key interactions that govern molecular recognition.

The gem-difluoro group at the 3-position can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, thereby influencing binding affinity and selectivity. researchgate.net Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the nitrogen atom in the bicyclic system, which can be crucial for interactions with acidic residues in a binding pocket. researchgate.net Derivatives of the 9-azabicyclo[3.3.1]nonane core have been successfully used to develop potent and selective ligands for various receptors, including sigma-2 receptors, which are overexpressed in many tumor cells. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govopenaccessjournals.com This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.govopenaccessjournals.com These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

The this compound core is an excellent candidate for inclusion in fragment libraries, particularly those focused on three-dimensional (3D) scaffolds. theses.frchemrxiv.org Its rigid, non-planar structure provides access to a region of chemical space that is often underexplored by traditional, more planar fragment libraries. chemrxiv.org The incorporation of this 3D fragment can lead to the discovery of novel binding modes and the development of compounds with improved physicochemical and pharmacological properties. The difluoro substitution adds a unique electronic and steric signature that can be exploited for selective interactions with a target.

Advanced Analytical Techniques for Characterization of 3,3 Difluoro 9 Azabicyclo 3.3.1 Nonane

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 3,3-Difluoro-9-azabicyclo[3.3.1]nonane, HRMS would be used to confirm its elemental composition of C₈H₁₃F₂N. The technique provides the exact mass of the molecular ion, which can then be compared to the theoretical mass calculated for the proposed formula. The monoisotopic mass of this compound is 161.10161 Da. orgsyn.org In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, and its accurate mass would provide strong evidence for the molecular formula.

While experimental data for this specific molecule is not widely published, predicted collision cross-section (CCS) values for various adducts of this compound hydrochloride have been calculated. orgsyn.org These values are important in ion mobility-mass spectrometry, providing information about the ion's shape in the gas phase.

Predicted Collision Cross Section (CCS) Data for this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺162.10889133.6
[M+Na]⁺184.09083139.7
[M-H]⁻160.09433130.4
[M+NH₄]⁺179.13543155.7
[M+K]⁺200.06477136.5

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. For this compound, a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of unique proton environments and their connectivity through spin-spin coupling. The integration of the signals would correspond to the number of protons in each environment. The bicyclic structure would lead to a complex pattern of signals for the methylene and bridgehead protons.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon attached to the two fluorine atoms (C3) would exhibit a characteristic triplet due to one-bond C-F coupling. The chemical shifts of the other carbons would be influenced by their proximity to the nitrogen and fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the two equivalent fluorine atoms at the C3 position, assuming they are chemically equivalent. The chemical shift of this signal would be characteristic of a geminal difluoroalkane moiety.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the proton framework of the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Strong absorptions in the 1000-1200 cm⁻¹ region would be indicative of the C-F stretching vibrations. C-N stretching vibrations would typically appear in the 1000-1350 cm⁻¹ range. The C-H stretching vibrations of the aliphatic CH₂ and CH groups would be observed around 2850-3000 cm⁻¹. The N-H stretching vibration of the secondary amine would be expected as a moderate band in the 3300-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F and C-N bonds would also be Raman active. Raman spectroscopy is often particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Together, IR and Raman spectra would provide a characteristic "fingerprint" for this compound and confirm the presence of its key functional groups.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or isomers.

Purity Assessment:

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful tool for assessing purity. A pure sample of this compound would show a single major peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds. Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) would be a standard method to assess the purity. Detection could be achieved using a UV detector if the molecule has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Separation of Isomers: The 9-azabicyclo[3.3.1]nonane framework is chiral. Therefore, this compound can exist as a pair of enantiomers. Chiral chromatography, using a stationary phase containing a chiral selector, would be necessary to separate these enantiomers. This is crucial in pharmaceutical applications where the biological activity of enantiomers can differ significantly. The separation would allow for the isolation and characterization of each individual enantiomer.

Future Directions and Emerging Research Avenues for 3,3 Difluoro 9 Azabicyclo 3.3.1 Nonane

Novel Synthetic Routes and Fluorination Strategies

The synthesis of fluorinated heterocycles is a significant area of focus in organic chemistry. researchgate.net For 3,3-difluoro-9-azabicyclo[3.3.1]nonane, future research will likely concentrate on developing more efficient, stereocontrolled, and scalable synthetic pathways. Current methods often involve multi-step sequences, and the development of more direct fluorination techniques is a key objective.

Emerging strategies may involve late-stage fluorination of pre-formed azabicyclic systems or the use of novel fluorinating agents. Fluorocyclization reactions, which construct the heterocyclic ring and introduce fluorine in a single step, represent a particularly attractive avenue. nih.gov These methods offer atom economy and can provide access to complex fluorinated structures from simple precursors. nih.gov For instance, transition-metal-free carbofluorination using inexpensive reagents like boron trifluoride etherate (BF₃·OEt₂) has shown promise for creating fluorinated azabicycles under mild conditions. thieme-connect.com

Another area of exploration is the development of asymmetric fluorination techniques to control the stereochemistry of molecules with multiple chiral centers. While challenging, achieving high levels of diastereocontrol is crucial, as the biological activity of stereoisomers can vary significantly. nih.gov

Table 1: Potential Future Synthetic Strategies for this compound Derivatives
StrategyDescriptionPotential AdvantagesReference
Late-Stage C-H FluorinationDirect conversion of C-H bonds to C-F bonds on a pre-assembled 9-azabicyclo[3.3.1]nonane core.Increases synthetic efficiency; allows for rapid diversification of derivatives. acs.org
Asymmetric FluorocyclizationCatalytic, enantioselective cyclization of acyclic precursors that incorporates fluorine atoms.Access to enantiomerically pure compounds; high degree of stereocontrol. nih.gov
Flow Chemistry FluorinationUse of continuous-flow reactors for fluorination reactions, often with hazardous reagents.Enhanced safety, scalability, and control over reaction parameters. acs.org
Difluorocarbene InsertionCatalytic insertion of a difluorocarbene species into a precursor molecule to form the gem-difluoro motif.Potentially more direct route to the α,α-difluoro structure. sciencedaily.com

Exploration of New Biological Applications and Target Identification

The unique properties imparted by the gem-difluoro group suggest that this compound derivatives could interact with a wide range of biological targets. The 9-azabicyclo[3.3.1]nonane skeleton is a key substructure in numerous bioactive compounds. researchgate.net The strategic placement of fluorine can enhance properties like binding affinity and metabolic stability, making these derivatives attractive for drug discovery programs. researchgate.netresearchgate.net

Future research will focus on screening these compounds against diverse biological targets to uncover new therapeutic potential. For example, non-fluorinated analogues have been investigated as ligands for the dopamine (B1211576) transporter (DAT), suggesting that fluorinated versions could be explored for applications in neurological disorders. acs.org Furthermore, related azabicyclic structures have been identified as inhibitors of the Emopamil-Binding Protein (EBP), a target for promoting remyelination in diseases like multiple sclerosis. google.com This indicates a potential therapeutic area for this compound derivatives.

Table 2: Potential Biological Targets for this compound Derivatives
Potential Target ClassTherapeutic AreaRationale for ExplorationReference
G-Protein Coupled Receptors (GPCRs)Neurology, Oncology, Metabolic DisordersThe rigid scaffold can orient substituents to fit precisely into GPCR binding pockets. acs.org
Ion ChannelsCardiovascular Disease, PainThe scaffold's lipophilicity can be tuned by fluorination to optimize interaction with transmembrane channel proteins. scispace.com
Enzymes (e.g., Kinases, Proteases)Oncology, Infectious DiseasesFluorine can act as a bioisostere for hydroxyl groups or form key hydrogen bonds with enzyme active sites. researchgate.net
Transporters (e.g., DAT)Neurological and Psychiatric DisordersThe core scaffold is present in known dopamine transporter ligands. acs.org
Sterol Isomerases (e.g., EBP)Demyelinating DiseasesRelated azabicyclic compounds have shown inhibitory activity. google.com

Computational Design and De Novo Drug Discovery Based on the Azabicyclic Scaffold

Computational chemistry is an indispensable tool for modern drug discovery. The rigid conformational nature of the 9-azabicyclo[3.3.1]nonane framework makes it an ideal candidate for computational modeling and de novo design. academie-sciences.frvu.lt Future research will increasingly leverage these methods to predict the properties of novel derivatives and to design molecules with high affinity and selectivity for specific biological targets.

De novo design algorithms can generate novel molecular structures from scratch that are tailored to fit the three-dimensional architecture of a protein's binding site. nih.gov Starting with the this compound scaffold, these programs can explore vast chemical space by adding different substituents, thereby generating libraries of virtual compounds. nih.gov These virtual libraries can then be screened computationally to prioritize the most promising candidates for synthesis and biological testing. This approach, often termed scaffold hopping, can lead to the discovery of entirely new classes of bioactive molecules. nih.gov

Computational methods are also crucial for understanding the conformational behavior of the bicyclic system, which can exist in chair-chair, boat-chair, and boat-boat conformations. vu.lt Predicting how the gem-difluoro substitution influences this equilibrium is key to designing molecules that present their functional groups in the optimal orientation for target binding. academie-sciences.fr

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between chemistry and artificial intelligence (AI) is poised to revolutionize compound discovery and synthesis. acs.orgnih.gov For this compound, AI and machine learning (ML) can be applied across the entire research and development pipeline.

In synthetic chemistry, ML models can predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes, accelerating the development of efficient syntheses. nih.gov For fluorinated compounds specifically, ML algorithms can be trained to predict properties like C-F bond dissociation energies, aiding in the design of targeted defluorination or functionalization strategies. digitellinc.comacs.org

In drug discovery, ML models are increasingly used to predict the biological activity and other pharmaceutically relevant properties of compounds. github.comnih.govresearchgate.net By training on large datasets of known molecules and their activities, these models can screen virtual libraries of this compound derivatives to identify candidates with a high probability of being active against a specific target. nih.govbiorxiv.orgplos.org Furthermore, generative AI models can be employed for the de novo design of molecules with desired property profiles, offering a powerful tool for lead optimization. openreview.netarxiv.orgbiorxiv.org An AI platform could also be developed to automatically classify and analyze structure-activity relationships within large datasets of fluorinated compounds, helping to guide future design efforts. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.